![molecular formula C6H5N3NaO B8348706 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)](/img/structure/B8348706.png)
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazole ring fused with the pyridine ring imparts distinctive chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) typically involves the reaction of 1,2,4-triazolo[4,3-a]pyridinium tetrafluoroborates with metal complexes such as rhodium and palladium under mild basic conditions. For instance, the reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) at room temperature yields the corresponding rhodium and palladium complexes .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like THF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with modified ring structures.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also contain the triazole ring fused with a different heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[4,3-a]quinolines: These derivatives have a quinoline ring fused with the triazole ring and are used in similar applications.
1,2,4-Triazolo[3,4-a]isoquinolines: These compounds have an isoquinoline ring fused with the triazole ring and are explored for their unique chemical properties.
The uniqueness of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H5N3NaO |
---|---|
Molekulargewicht |
158.11 g/mol |
InChI |
InChI=1S/C6H5N3O.Na/c10-6-8-7-5-3-1-2-4-9(5)6;/h1-4H,(H,8,10); |
InChI-Schlüssel |
ZZTYRNGNHWIJFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNC(=O)N2C=C1.[Na] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.